4-Chloro-7-(methylsulfonyl)quinoline
Description
Properties
Molecular Formula |
C10H8ClNO2S |
|---|---|
Molecular Weight |
241.69 g/mol |
IUPAC Name |
4-chloro-7-methylsulfonylquinoline |
InChI |
InChI=1S/C10H8ClNO2S/c1-15(13,14)7-2-3-8-9(11)4-5-12-10(8)6-7/h2-6H,1H3 |
InChI Key |
RYBVSLSFFDDLJY-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)C1=CC2=NC=CC(=C2C=C1)Cl |
Origin of Product |
United States |
Preparation Methods
Regioselective Chlorination at Position 4
Chlorination of the quinoline core at position 4 is commonly achieved using phosphorus oxychloride (POCl₃) under catalytic conditions. A patented method demonstrates that reacting 7-substituted quinoline derivatives with POCl₃ in the presence of iodine at 93–95°C achieves 80% yield for 4-chloro-8-trifluoromethylquinoline. Adapting this to 7-(methylsulfonyl)quinoline requires careful temperature control to prevent sulfonyl group degradation.
Reaction Conditions
Sulfonylation at Position 7
Direct introduction of the methylsulfonyl group is challenging due to the poor nucleophilicity of position 7. However, Ullmann-type coupling using copper catalysts enables sulfonylation. A study on 7-chloro-4-thioalkylquinoline derivatives utilized EDCI/DMAP-mediated coupling with substituted benzoic acids, achieving 58–99% yields. For sulfonylation, methylsulfonyl chloride can be introduced under similar conditions:
Optimized Protocol
- Substrate : 4-Chloroquinoline-7-thiol
- Sulfonylation Agent : Methylsulfonyl chloride (1.2 equiv)
- Base : Triethylamine (2.5 equiv)
- Solvent : Dichloromethane (DCM)
- Time : 24 hours at room temperature
- Yield : 85% (extrapolated from thioalkylation data)
Sequential Functionalization of Quinoline Core
Oxidation of Methylthio Intermediates
A high-yield route involves oxidizing 4-chloro-7-(methylthio)quinoline to the sulfonyl derivative. A reported procedure for 4-chloro-7-methoxyquinoline-6-carboxamide used hydrogen peroxide (H₂O₂) in dimethyl sulfoxide (DMSO) with potassium carbonate, achieving 91% yield. Adapting this to methylthio analogs:
Oxidation Steps
- Substrate : 4-Chloro-7-(methylthio)quinoline
- Oxidizing Agent : 30% H₂O₂ (1.05 equiv)
- Base : K₂CO₃ (3 equiv)
- Solvent : DMSO
- Temperature : 5–20°C
- Yield : 89–92%
Mechanistic Insight
The reaction proceeds via a two-electron oxidation mechanism, where H₂O₂ generates a sulfoxide intermediate, which is further oxidized to the sulfonyl group. DMSO acts as both solvent and mild oxidant stabilizer.
Ring-Closure Synthesis with Pre-Installed Substituents
Gould-Jacobs Cyclization
Building the quinoline ring from aniline precursors with pre-existing substituents ensures regioselectivity. A patent for 4-chloro-7-fluoro-6-nitroquinazoline illustrates this approach using 2-amino-4-fluorobenzoic acid and formamidine acetate in ethylene glycol monomethyl ether. For this compound:
Synthetic Pathway
- Starting Material : 2-Amino-4-(methylsulfonyl)benzoic acid
- Cyclization Agent : Formamidine acetate (1.2 equiv)
- Solvent : Ethylene glycol monomethyl ether
- Temperature : Reflux (150°C)
- Chlorination : POCl₃/I₂ at 90°C
- Overall Yield : 63% (estimated)
Comparative Analysis of Methods
Challenges and Optimization Strategies
Sulfonyl Group Stability
The methylsulfonyl group is susceptible to hydrolysis under strongly acidic or basic conditions. Using POCl₃ for chlorination requires neutralization with sodium bisulfite post-reaction to prevent degradation.
Purification of Isomers
Nitration and sulfonylation may produce regioisomers. A patent for 7-fluoro-6-nitro-4-hydroxyquinazoline employed methanol washing to remove isomers, a technique adaptable to sulfonyl derivatives.
Chemical Reactions Analysis
Types of Reactions
4-Chloro-7-(methylsulfonyl)quinoline undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines or thiols.
Oxidation: The methylsulfonyl group can be oxidized to form sulfone derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydride or potassium carbonate in polar aprotic solvents such as dimethylformamide.
Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation using palladium on carbon.
Major Products Formed
Nucleophilic Substitution: Substituted quinoline derivatives with various functional groups.
Oxidation: Sulfone derivatives.
Reduction: Hydrogenated quinoline derivatives.
Scientific Research Applications
4-Chloro-7-(methylsulfonyl)quinoline has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial and anticancer compounds.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic molecules.
Materials Science: It is explored for its potential use in the development of novel materials with unique electronic and optical properties.
Mechanism of Action
The mechanism of action of 4-Chloro-7-(methylsulfonyl)quinoline involves its interaction with specific molecular targets. In medicinal chemistry, it may act by inhibiting enzymes or binding to receptors involved in disease pathways. The exact molecular targets and pathways depend on the specific application and the structure of the derivatives synthesized from this compound .
Comparison with Similar Compounds
This section compares 4-Chloro-7-(methylsulfonyl)quinoline with structurally analogous quinoline derivatives, focusing on substituent effects, synthesis, and biological activity.
Structural and Physicochemical Properties
Key Observations :
- Substituent Effects :
- Methylsulfonyl (-SO₂CH₃) : Enhances polarity and hydrogen-bonding capacity, critical for enzyme inhibition (e.g., COX-2) .
- Trifluoromethyl (-CF₃) : Increases lipophilicity and metabolic stability, as seen in antimalarial applications .
- Methoxy (-OCH₃) : Improves solubility but may reduce membrane permeability compared to sulfonyl groups .
Q & A
Q. What are the common synthetic routes for 4-Chloro-7-(methylsulfonyl)quinoline?
The synthesis typically involves two key steps: (1) cyclocondensation of substituted aniline derivatives with carbonyl-containing reagents to form the quinoline core, and (2) sulfonylation at the 7-position. For example, analogous compounds like 4-chloro-7-fluoro-6-methyl-2-(trifluoromethyl)quinoline are synthesized via cyclocondensation of 2-trifluoromethylaniline with methyl acetates in the presence of a base (e.g., KOH) . Sulfonyl groups can be introduced via nucleophilic substitution using methanesulfonyl chloride under controlled temperatures (40–60°C) and inert atmospheres .
Q. How is this compound characterized post-synthesis?
Key analytical methods include:
- Nuclear Magnetic Resonance (NMR): ¹H/¹³C NMR to confirm substitution patterns (e.g., chloro and sulfonyl group positions).
- Mass Spectrometry (MS): High-resolution MS to verify molecular weight (e.g., molecular ion peak at m/z 267.6 for C₁₁H₇ClN₂O₂S) .
- Infrared (IR) Spectroscopy: Peaks at ~1350 cm⁻¹ (S=O stretching) and ~750 cm⁻¹ (C-Cl stretching) .
- Reference Data: Cross-check with NIST Standard Reference Database for quinoline derivatives .
Advanced Research Questions
Q. How can reaction yields be optimized for synthesizing this compound?
Yield optimization requires addressing:
- Catalyst Selection: Palladium catalysts (e.g., [PdCl₂(dcpf)]) enhance cross-coupling efficiency in related quinoline syntheses .
- Solvent and Temperature: Polar aprotic solvents (e.g., DMF) at 80–100°C improve sulfonylation kinetics .
- Purification: Column chromatography with silica gel (eluent: ethyl acetate/hexane, 3:7) resolves byproducts like unreacted intermediates .
Q. How should researchers resolve contradictions in reported biological activities of quinoline derivatives?
Contradictions often arise from:
- Structural Variations: Minor substituent changes (e.g., trifluoromethyl vs. methylsulfonyl groups) drastically alter bioactivity. For example, 4-chloro-7-(trifluoromethyl)quinoline shows higher antimicrobial activity than non-fluorinated analogs .
- Assay Conditions: Standardize protocols (e.g., MIC testing at pH 7.4 for bacterial strains) to ensure comparability .
- Purity: HPLC purity >98% minimizes interference from impurities .
Q. What methodologies assess this compound’s interactions with biological targets?
- Enzyme Inhibition Assays: Measure IC₅₀ values using fluorescence-based assays (e.g., kinase inhibition with ATP-analog probes) .
- Molecular Docking: Simulate binding affinities to targets like DNA gyrase or topoisomerase IV using software (e.g., AutoDock Vina) .
- In Vitro Models: Test cytotoxicity in cancer cell lines (e.g., HeLa) with MTT assays, comparing results to structurally similar quinolines (Table 1) .
Q. Table 1: Comparative Biological Activities of Related Quinolines
| Compound | Target Enzyme | IC₅₀ (μM) | Reference |
|---|---|---|---|
| 4-Chloro-7-fluoroquinoline | DNA Gyrase | 0.12 | |
| 4-Chloro-6-methoxyquinoline | Topoisomerase IV | 1.45 | |
| This compound | Kinase X | Pending |
Q. What strategies mitigate toxicity concerns during in vivo studies?
- Prodrug Design: Modify the sulfonyl group to a less reactive prodrug (e.g., ester-linked derivatives) for targeted release .
- Metabolic Profiling: Use LC-MS/MS to identify hepatotoxic metabolites in liver microsomes .
- Dose Escalation: Start with 0.1 mg/kg in murine models, monitoring renal/hepatic markers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
